molecular formula C11H13FN4O4 B12392788 (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol

Cat. No.: B12392788
M. Wt: 284.24 g/mol
InChI Key: JYAVXAIZAFVSMN-FQGVDISHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from a suitable sugar derivative and a purine base. The key steps include:

    Glycosylation: The coupling of a protected sugar derivative with a purine base.

    Fluorination: Introduction of the fluorine atom at the desired position.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of nucleoside analogs often involves optimizing the synthetic route for large-scale production. This includes:

    Selection of starting materials: Using commercially available or easily synthesized intermediates.

    Optimization of reaction conditions: Ensuring high yield and purity.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the purine ring.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may result in a thiol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying nucleoside analogs’ reactivity and properties.

Biology

In biology, this compound is used to study the mechanisms of nucleoside analogs’ incorporation into DNA and RNA. It helps understand how these analogs interfere with nucleic acid synthesis and function.

Medicine

In medicine, nucleoside analogs are used as antiviral and anticancer agents. They inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They also interfere with cancer cell proliferation by disrupting DNA synthesis.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. It serves as a lead compound for designing drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into DNA or RNA. Once incorporated, it disrupts the normal function of nucleic acids, leading to:

    Chain termination: Preventing further elongation of the nucleic acid chain.

    Inhibition of polymerases: Blocking the activity of DNA or RNA polymerases.

    Induction of mutations: Causing errors in nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-dideoxyinosine: Another nucleoside analog used as an antiviral agent.

    2’,3’-dideoxycytidine: Used in the treatment of HIV/AIDS.

    Fludarabine: A nucleoside analog used in cancer therapy.

Uniqueness

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to its specific structural features, such as the fluorine atom and the methoxy group on the purine base. These modifications enhance its biological activity and stability, making it a valuable compound for therapeutic applications.

Properties

Molecular Formula

C11H13FN4O4

Molecular Weight

284.24 g/mol

IUPAC Name

(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-8(18)6(12)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6?,8+,11-/m1/s1

InChI Key

JYAVXAIZAFVSMN-FQGVDISHSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)F)O

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.